molecular formula C10H9BrN2O2 B1381744 Methyl 4-bromo-3-methyl-1H-indazole-6-carboxylate CAS No. 1260382-01-1

Methyl 4-bromo-3-methyl-1H-indazole-6-carboxylate

Cat. No.: B1381744
CAS No.: 1260382-01-1
M. Wt: 269.09 g/mol
InChI Key: LXNRSEDHQDLJLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-3-methyl-1H-indazole-6-carboxylate is a halogenated indazole derivative characterized by a bromo substituent at position 4, a methyl group at position 3, and a methoxycarbonyl group at position 4. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting kinases and other enzymes . Its structural features—halogenation and ester functionalization—enhance its utility in Suzuki coupling reactions, enabling the introduction of diverse aryl/heteroaryl groups for drug discovery .

Properties

IUPAC Name

methyl 4-bromo-3-methyl-2H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-5-9-7(11)3-6(10(14)15-2)4-8(9)13-12-5/h3-4H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNRSEDHQDLJLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=CC2=NN1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-3-methyl-1H-indazole-6-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-methyl-1H-indazole-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles under mild conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Substitution: Formation of 4-amino-3-methyl-1H-indazole-6-carboxylate.

    Oxidation: Formation of 4-bromo-3-methyl-1H-indazole-6-carboxylic acid.

    Reduction: Formation of 4-bromo-3-methyl-1H-indazole-6-methanol.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-bromo-3-methyl-1H-indazole-6-carboxylate serves as a building block for synthesizing pharmacologically active compounds. Its applications in medicinal chemistry include:

  • Anticancer Agents: The compound exhibits significant cytotoxic effects against various cancer cell lines, with studies demonstrating an IC50 value of less than 10 µM in specific assays targeting cancer cell proliferation.
  • Anti-inflammatory Compounds: It is involved in the development of drugs aimed at modulating inflammatory pathways by interacting with inflammatory mediators.

Case Study: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The compound was found to inhibit cell growth significantly, suggesting its potential as an anticancer therapeutic agent.

Biological Studies

The compound is utilized in biological studies to understand the mechanisms of action of indazole derivatives. Its interactions with various molecular targets include:

  • Enzyme Inhibition: It may inhibit specific kinases involved in cancer cell proliferation.
  • Antimicrobial Properties: Preliminary research indicates potential antimicrobial activity against certain pathogens .

Chemical Synthesis

This compound is an important intermediate in the synthesis of more complex molecules for drug development. It is synthesized through several steps, including:

  • Starting Material: The synthesis begins with commercially available 4-bromo-3-nitrotoluene.
  • Reduction: The nitro group is reduced to an amino group using tin(II) chloride.
  • Cyclization: The resulting aniline undergoes cyclization with ethyl chloroformate to form the indazole ring.
  • Esterification: Finally, esterification occurs with methanol in the presence of a catalyst to yield the desired compound.

Industrial Applications

In addition to its medicinal uses, this compound finds applications in:

  • Agrochemicals: It serves as a precursor for developing agrochemical products.
  • Dyes and Polymers: The compound is utilized in materials science for synthesizing polymers and liquid crystals .

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-methyl-1H-indazole-6-carboxylate involves its interaction with specific molecular targets. The indazole ring can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation or interact with inflammatory mediators to reduce inflammation . The exact pathways and targets depend on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The table below compares Methyl 4-bromo-3-methyl-1H-indazole-6-carboxylate with structurally related indazole derivatives, focusing on substituents, molecular formulas, and key physicochemical properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference CAS/Data
This compound 4-Br, 3-CH₃, 6-COOCH₃ C₁₀H₉BrN₂O₂ 283.10 High reactivity in cross-coupling CAS 1206800-17-0
Methyl 6-bromo-1H-indazole-4-carboxylate 6-Br, 4-COOCH₃ C₉H₇BrN₂O₂ 271.07 Intermediate for kinase inhibitors CAS 885523-43-3
6-Bromo-3-chloro-1H-indazole-4-carboxylate 6-Br, 3-Cl, 4-COOCH₃ C₉H₆BrClN₂O₂ 303.51 Dual halogenation enhances electrophilicity CAS 885523-85-3
4-Bromo-6-hydroxy-1H-indazole-3-carboxylic acid 4-Br, 6-OH, 3-COOH C₈H₅BrN₂O₃ 257.04 Increased solubility (hydrophilic) CAS 887568-98-1
Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate 4-F, 3-CHO, 6-COOCH₃ C₁₀H₇FN₂O₃ 222.17 Fluoro substitution improves metabolic stability CAS 885521-50-6
Key Observations:
  • Halogen Position : Bromine at position 4 (target compound) vs. position 6 (CAS 885523-43-3) alters electronic density, affecting reactivity in cross-coupling reactions .
  • Functional Groups : The methoxycarbonyl group (COOCH₃) in the target compound enhances lipophilicity compared to the carboxylic acid (COOH) in CAS 887568-98-1, impacting membrane permeability .
Comparative Reaction Yields:
  • Target Compound : ~75% yield in Suzuki coupling (estimated based on analogous protocols) .
  • 6-Bromo-4-carboxylate Analog : Reported 82% yield under similar conditions .

Biological Activity

Methyl 4-bromo-3-methyl-1H-indazole-6-carboxylate is a compound belonging to the indazole family, which is recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a bromine atom at the 4-position, a methyl group at the 3-position, and a carboxylate ester group at the 6-position on the indazole ring. Its molecular formula is C9H8BrN2O2C_9H_8BrN_2O_2, with a molecular weight of approximately 255.07 g/mol. The unique substitution pattern contributes to its reactivity and biological properties.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It is believed to inhibit specific kinases involved in cancer cell proliferation, thus exhibiting potential anticancer properties.
  • Anti-inflammatory Activity : The compound may modulate inflammatory pathways by interacting with inflammatory mediators .
  • Antimicrobial Properties : Research indicates that it may possess antimicrobial activity against certain pathogens .

Anticancer Activity

This compound has been investigated for its anticancer properties. Studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of less than 10 µM in specific assays targeting cancer cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy. It showed promising results against several strains of fungi, particularly Candida albicans. The Minimum Inhibitory Concentration (MIC) values were reported to be in the range of 3.8 mM to 15.2 mM against different strains, indicating moderate activity .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with similar indazole derivatives:

Compound NameStructure TypeKey FeaturesAnticancer Activity (IC50)
This compoundIndazole derivativeBromine at position 4<10 µM
Methyl 6-bromo-1H-indazole-4-carboxylateIndazole derivativeBromine at position 6<20 µM
Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylateIndazole derivativeBromine at position 4<15 µM

Case Studies and Research Findings

  • Anticancer Studies : A study conducted by researchers evaluated the efficacy of this compound on various cancer cell lines, revealing its potential as a lead compound for drug development targeting specific cancers .
  • Antifungal Evaluation : Another investigation focused on its antifungal properties against C. albicans and other fungal strains. The compound was synthesized and tested in vitro, showing effective inhibition at varying concentrations .

Q & A

Basic: What are the common synthetic routes for preparing Methyl 4-bromo-3-methyl-1H-indazole-6-carboxylate?

Methodological Answer:
The compound is typically synthesized via multi-step protocols involving halogenation and esterification. A representative approach involves:

Indazole Core Formation : Cyclization of substituted aniline precursors using nitrosation or palladium-catalyzed cross-coupling reactions.

Bromination : Electrophilic aromatic bromination at the 4-position using reagents like NBS (N-bromosuccinimide) under controlled conditions to avoid over-halogenation.

Esterification : Reaction of the carboxylic acid intermediate with methanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) to form the methyl ester.
Key optimization parameters include temperature control during bromination (to prevent decomposition) and stoichiometric ratios in esterification .

Basic: How is the compound characterized to confirm its structure?

Methodological Answer:
Standard characterization combines:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for methyl groups (δ ~2.5 ppm), aromatic protons (δ 7.0–8.5 ppm), and ester carbonyl (δ ~3.9 ppm for OCH₃).
    • ¹³C NMR : Confirmation of bromine-induced deshielding at C4 (~115–120 ppm).
  • Mass Spectrometry (HRMS) : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ for C₁₁H₁₀BrN₂O₂).
  • IR Spectroscopy : Stretching frequencies for ester C=O (~1700 cm⁻¹) and N-H indazole (~3400 cm⁻¹).
    Cross-validation with synthetic intermediates (e.g., bromination precursors) is critical to rule out positional isomers .

Advanced: What crystallographic tools are recommended for resolving structural ambiguities in this compound?

Methodological Answer:
For X-ray crystallography:

  • Data Collection : Use high-resolution diffractometers (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Employ SHELXT (intrinsic phasing) or SHELXD (dual-space methods) for initial model generation.
  • Refinement : SHELXL for least-squares refinement with anisotropic displacement parameters for Br and O atoms.
  • Visualization : ORTEP-3 for thermal ellipsoid plots to assess disorder or rotational flexibility in the methyl/ester groups .

Advanced: How can hydrogen bonding patterns influence the solid-state properties of this compound?

Methodological Answer:
Hydrogen bonding networks are analyzed using graph set analysis (as per Etter’s rules):

  • Donor-Acceptor Pairs : The indazole N-H (donor) and ester carbonyl (acceptor) often form C(6) chains or R₂²(8) dimers .
  • Impact on Solubility : Strong intermolecular H-bonding reduces solubility in apolar solvents, necessitating polar aprotic solvents (DMF, DMSO) for recrystallization.
  • Thermal Stability : Extended H-bonding correlates with higher melting points (e.g., 200–250°C range observed in analogous brominated indazoles) .

Advanced: How to address contradictory spectroscopic data in synthetic intermediates?

Methodological Answer:
Common discrepancies and resolutions include:

  • Bromine Positional Isomerism : Use NOESY or ROESY NMR to confirm spatial proximity of Br to methyl/ester groups.
  • Ester Hydrolysis Artifacts : Monitor reaction pH to prevent acid/base-mediated hydrolysis during workup (validate via LC-MS).
  • Crystallographic Validation : Resolve ambiguities by comparing experimental XRD bond lengths/angles with DFT-optimized structures (e.g., Gaussian 16 B3LYP/6-31G*) .

Advanced: What strategies optimize yield in Suzuki-Miyaura cross-coupling reactions involving this compound?

Methodological Answer:
For derivatization at the 4-bromo position:

  • Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates.
  • Solvent/Base Optimization : Use toluene/EtOH (4:1) with K₂CO₃ to balance reactivity and solubility.
  • Microwave Assistance : Reduce reaction time from 24h to 1–2h at 120°C, improving yield by 15–20% while minimizing decomposition .

Basic: What are the key reactivity hotspots for further functionalization?

Methodological Answer:
Reactive sites include:

  • C4-Bromine : Suzuki coupling, Ullmann reactions, or nucleophilic substitution (e.g., with amines).
  • Ester Group : Hydrolysis to carboxylic acid for amide coupling or reduction to alcohol.
  • Indazole N1-H : Alkylation or acylation to modulate solubility/pharmacokinetic properties.
    Protection/deprotection strategies (e.g., Boc for N-H) are critical for selective modification .

Advanced: How to design structure-activity relationship (SAR) studies for indazole derivatives?

Methodological Answer:
SAR frameworks typically involve:

Core Modifications : Vary substituents at C3 (methyl), C4 (Br→aryl/heteroaryl), and C6 (ester→amide).

Biological Assays : Pair synthetic analogs with enzymatic/in vitro models (e.g., kinase inhibition screens).

Computational Modeling : Docking studies (AutoDock Vina) to predict binding poses and affinity.
Case Study: Replacing C6 ester with carboxamide in analogs improved cellular permeability (logP reduction by 0.5–1.0) .

Advanced: What analytical challenges arise in quantifying trace impurities?

Methodological Answer:

  • HPLC-MS : Use C18 columns (3.5 μm, 150 mm) with 0.1% formic acid in H₂O/MeCN gradients. Detect impurities <0.1% via MRM transitions.
  • NMR Deconvolution : Apply ¹H-¹³C HSQC to isolate overlapping peaks from byproducts (e.g., debrominated species).
  • Reference Standards : Synthesize and characterize potential impurities (e.g., 4-debromo analog) for spiking experiments .

Advanced: How to resolve discrepancies between computational and experimental solubility data?

Methodological Answer:

  • Solvent Parameters : Refine COSMO-RS models using experimental dielectric constants (ε) and Hansen solubility parameters.
  • Polymorph Screening : Assess crystal forms via DSC/TGA; metastable polymorphs may exhibit 2–3× higher solubility.
  • pH-Dependent Studies : Measure solubility in buffered solutions (pH 1–10) to account for ionization of the indazole N-H (pKa ~8.5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromo-3-methyl-1H-indazole-6-carboxylate
Reactant of Route 2
Methyl 4-bromo-3-methyl-1H-indazole-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.